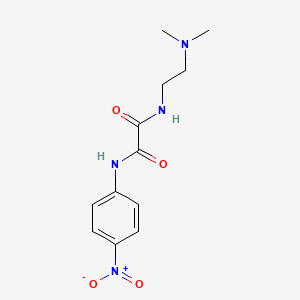

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(2-(Dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide is an oxalamide derivative characterized by a dimethylaminoethyl group on one amide nitrogen and a 4-nitrophenyl substituent on the other. Oxalamides are known for their versatility in coordination chemistry, biological activity, and applications in materials science.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-3-5-10(6-4-9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGWRXSGEOWOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with 4-nitrophenyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Similar Oxalamides

Table 1: Structural and Physical Properties of Selected Oxalamides

Key Observations :

- Electron Effects : The 4-nitrophenyl group in the target compound contrasts with the methoxybenzyl or pyridyl groups in flavoring oxalamides (e.g., S336), which are electron-donating and enhance aromatic interactions in taste receptors .

- Coordination Chemistry: The dimethylaminoethyl group in the target compound and its analog in enable metal coordination, as seen in zinc complexes . This property is absent in flavoring oxalamides, which prioritize metabolic stability .

- Thermal Stability : Halogenated derivatives (e.g., ) exhibit higher melting points (~260°C) compared to flavoring agents, likely due to stronger intermolecular forces .

Functional and Toxicological Comparisons

Key Observations :

- Toxicity : Flavoring oxalamides (e.g., S336) exhibit high safety margins due to rapid hepatic metabolism without amide bond cleavage, minimizing systemic exposure . The target compound’s toxicology remains unstudied, but its 4-nitrophenyl group may introduce reactive nitro metabolites, requiring caution.

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry and materials science due to its unique structural properties. This compound consists of a dimethylaminoethyl group and a nitrophenyl moiety linked through an oxalamide backbone. Its potential biological activities, particularly as an antimicrobial and anticancer agent, have been the focus of several studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3, with a molecular weight of approximately 276.30 g/mol. The compound exhibits a melting point of 151-153°C, indicating its stability under standard laboratory conditions. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The dimethylamino group can engage with nucleophilic sites on proteins, potentially inhibiting their enzymatic activity. Concurrently, the nitrophenyl group may facilitate electron transfer reactions, influencing various cellular processes and biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In various cancer cell lines, including breast and colon cancer cells, this compound has shown cytotoxic effects. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| HT-29 (Colon Cancer) | 20 µM |

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound significantly inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

- Cytotoxicity Assessment : A cytotoxicity assessment conducted on various human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.